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molecular formula C6H5NO4 B186586 2-Acetyl-5-nitrofuran CAS No. 5275-69-4

2-Acetyl-5-nitrofuran

Cat. No. B186586
M. Wt: 155.11 g/mol
InChI Key: ORQQKSZUXNAWAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04093812

Procedure details

Add 0.1 g of glacial acetic acid and 4.0 g of phenylhydrazine to a solution of 5.0 g of 5-nitro-2-acetylfuran in 27 ml of dimethylformamide, the temperature rising slightly. Stir the resulting admixture for 1 hour without heating before clarifying with degased active charcoal and then adding 16.3 g of phosphorus oxychloride to the thus-prepared solution of 5-nitro-2-acetylfuran-phenylhydrazone while cooling with ice at from 10° to 15° C. Stir for a further hour at this temperature and then for 24 hours at room temperature. Pour the solution (containing 4-pyrazolylmethylenedimethylammonium salt) onto ice and water and then heat for 1.5 hours at 40° C before cooling in ice to obtain an 85% yield of 3-(5-nitro-2-furyl)-1-phenylpyrazole-4-carboxaldehyde [m.p. 208° to 209° C (dimethylformamide/water)].
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
27 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([OH:4])(=O)[CH3:2].[C:5]1([NH:11][NH2:12])[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1.[N+:13]([C:16]1[O:20][C:19]([C:21](=O)C)=[CH:18][CH:17]=1)([O-:15])=[O:14].[CH3:24]N(C)C=O>>[N+:13]([C:16]1[O:20][C:19]([C:21]2[C:2]([CH:1]=[O:4])=[CH:24][N:11]([C:5]3[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=3)[N:12]=2)=[CH:18][CH:17]=1)([O-:15])=[O:14]

Inputs

Step One
Name
Quantity
0.1 g
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
4 g
Type
reactant
Smiles
C1(=CC=CC=C1)NN
Name
Quantity
5 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(O1)C(C)=O
Name
Quantity
27 mL
Type
reactant
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
Stir the resulting admixture for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
without heating
CUSTOM
Type
CUSTOM
Details
with degased active charcoal
ADDITION
Type
ADDITION
Details
adding 16.3 g of phosphorus oxychloride to the thus-prepared solution of 5-nitro-2-acetylfuran-phenylhydrazone
TEMPERATURE
Type
TEMPERATURE
Details
while cooling with ice at from 10° to 15° C
STIRRING
Type
STIRRING
Details
Stir for a further hour at this temperature
WAIT
Type
WAIT
Details
for 24 hours at room temperature
Duration
24 h
ADDITION
Type
ADDITION
Details
Pour
ADDITION
Type
ADDITION
Details
the solution (containing 4-pyrazolylmethylenedimethylammonium salt) onto ice and water
TEMPERATURE
Type
TEMPERATURE
Details
before cooling in ice

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(O1)C1=NN(C=C1C=O)C1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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